molecular formula C8H5FN2O2 B2942616 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1449598-85-9

7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2942616
CAS No.: 1449598-85-9
M. Wt: 180.138
InChI Key: IJPUKUSYXQAGHU-UHFFFAOYSA-N
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Description

7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core substituted with a fluorine atom at the 7th position and a hydroxyl group at the 2nd position. It is primarily used in scientific research due to its potential biological activities.

Preparation Methods

The synthesis of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a fluorinating agent. The reaction conditions typically involve heating the mixture under reflux for several hours, followed by purification through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The biological activity of 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is primarily attributed to its ability to inhibit specific enzymes, such as aldose reductase. The compound binds to the active site of the enzyme, preventing the conversion of glucose to sorbitol, which is a key step in the polyol pathway. This inhibition can help reduce the accumulation of sorbitol in tissues, thereby mitigating the complications associated with diabetes.

Comparison with Similar Compounds

7-Fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-fluoro-2-hydroxypyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-1-2-6-10-7(12)3-8(13)11(6)4-5/h1-4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPUKUSYXQAGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449598-85-9
Record name 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
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